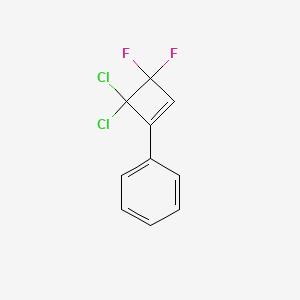

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene

説明

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is an organic compound with the molecular formula C10H6Cl2F2 It is a derivative of cyclobutene, featuring both chlorine and fluorine substituents on the cyclobutene ring, as well as a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters .

化学反応の分析

Types of Reactions

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the cyclobutene ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

科学的研究の応用

Chemical Synthesis

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution Reactions : The presence of electron-withdrawing groups (chlorine and fluorine) enhances the reactivity of the aromatic ring, making it suitable for further functionalization.

- Polymerization Processes : This compound can be utilized in the synthesis of polymers through cationic polymerization methods, contributing to the development of new materials with tailored properties .

Material Science

The compound is explored for its potential use in advanced materials due to its thermal stability and unique electronic properties. Specific applications include:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance their chemical resistance and thermal stability, making them suitable for high-performance applications in electronics and coatings .

Pharmaceutical Research

Research indicates that derivatives of this compound may exhibit biological activity. Its structural characteristics are being studied for:

- Antitumor Activity : Some studies suggest that compounds with similar structures may possess antitumor properties, making them candidates for further pharmacological exploration .

Environmental Chemistry

Due to its halogenated nature, this compound is also relevant in environmental studies focusing on:

- Degradation Pathways : Understanding how this compound decomposes in various environmental conditions can provide insights into its environmental impact and potential remediation strategies .

Case Study 1: Synthesis of Fluorinated Polymers

A study conducted by researchers at Parchem investigated the use of this compound as a monomer in the synthesis of fluorinated polymers. The results demonstrated improved thermal stability and chemical resistance compared to conventional polymers.

A collaborative research effort highlighted the antitumor potential of derivatives based on this compound. In vitro tests revealed significant cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanisms of action .

作用機序

The mechanism by which (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

類似化合物との比較

Similar Compounds

- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)methane

- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)ethane

- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)propane

Uniqueness

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the cyclobutene ring, as well as the attached benzene ring. This combination of substituents and structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .

生物活性

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene, with the chemical formula C10H6Cl2F2, is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems and its potential applications in therapeutic contexts.

- Molecular Formula : C10H6Cl2F2

- Molecular Weight : 233.06 g/mol

- Structural Characteristics : The compound features a cyclobutene ring substituted with dichloro and difluoro groups, which may influence its reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

These findings suggest that the compound may interfere with cellular processes essential for tumor growth.

The mechanism underlying the antitumor effects of this compound appears to involve the stabilization of microtubules. In a study involving transgenic mouse models, it was shown that compounds with similar structures could enhance microtubule stability, leading to altered cellular dynamics and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the molecular structure can significantly impact its biological activity:

- Halogen Substitution : The presence of chlorine and fluorine atoms increases lipophilicity, potentially enhancing membrane permeability.

- Cyclobutene Ring : The rigidity provided by the cyclobutene structure may contribute to specific interactions with cellular targets.

Study on Microtubule Stabilization

A comprehensive evaluation was conducted using cell-based assays to assess the microtubule-stabilizing activity of this compound. The results indicated a concentration-dependent increase in acetylated α-tubulin levels in treated cells compared to controls . This suggests a direct interaction with microtubules, leading to enhanced stability.

In Vivo Efficacy

In vivo studies have further validated the antitumor potential of this compound. In xenograft models, treatment with this compound resulted in significant tumor regression compared to untreated controls .

特性

IUPAC Name |

(4,4-dichloro-3,3-difluorocyclobuten-1-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2F2/c11-10(12)8(6-9(10,13)14)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRCWXJOQOYMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C2(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282827 | |

| Record name | NSC28257 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-01-2 | |

| Record name | NSC28257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28257 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。